molecular formula C16H16N2O2S2 B2487776 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 2097934-45-5

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2487776
CAS No.: 2097934-45-5
M. Wt: 332.44
InChI Key: SQAYSDHPUBSGRD-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea ( 2097934-45-5) is a synthetically designed organic compound with a molecular formula of C16H16N2O2S2 and a molecular weight of 332.44 g/mol. This urea derivative features a distinct molecular architecture incorporating multiple heterocyclic systems, including furan and thiophene rings, which are recognized in medicinal chemistry as privileged pharmacophores for their versatile biological interactions and ability to enhance binding affinity . The compound is offered in high purity for research applications. Thiophene-based scaffolds, like those present in this molecule, are extensively investigated in oncology research for their cytotoxic properties. Recent studies highlight that chalcone analogs containing a thiophen-2-yl group demonstrate significant cytotoxic effects against lung carcinoma (A549) cell lines, underscoring the therapeutic potential of this heterocycle in cancer drug discovery . The furan ring system similarly contributes to the compound's research value, as furan-containing hybrids are actively explored for their diverse pharmacological profiles. This reagent is intended for use in investigative studies, including but not limited to, anticancer activity screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmacological evaluation. It is supplied with the explicit understanding that it is For Research Use Only (RUO) and is not to be used for diagnostic, therapeutic, or any personal purposes. Researchers can source this compound from certified suppliers like Life Chemicals, with various quantities available .

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c19-16(17-9-13-3-2-7-22-13)18-10-14(12-5-8-21-11-12)15-4-1-6-20-15/h1-8,11,14H,9-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAYSDHPUBSGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Furan-2-yl)-2-(thiophen-3-yl)ethylamine

A Mannich-type reaction achieves the ethyl bridge construction:

Reaction Conditions

  • Furan-2-carbaldehyde (1.2 eq)
  • Thiophen-3-ylamine (1.0 eq)
  • Paraformaldehyde (1.5 eq)
  • Ethanol, reflux 12 hr

Purification
Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) yields the amine intermediate as pale yellow crystals (62% yield)

Urea Formation

Coupling with (thiophen-2-yl)methyl isocyanate:

Optimized Conditions

Parameter Value
Solvent Dry THF
Temperature 0°C → RT
Time 24 hr
Coupling Agent None required
Workup Extraction (EtOAc/H₂O)
Purification Recrystallization (EtOAc/hexane)

This method yields 74% pure product with >99% HPLC purity

Alternative Synthetic Routes

One-Pot Sequential Approach

Combining bridge formation and urea synthesis:

  • In situ generation of ethyl bridge via Stille coupling:

    • 2-(Tributylstannyl)furan + 3-bromothiophene
    • Pd(PPh₃)₄ catalyst (5 mol%)
    • DMF, 80°C, 8 hr
  • Direct urea formation using carbonyldiimidazole (CDI):

    • 1.2 eq CDI in CH₂Cl₂
    • Sequential amine addition

Advantages

  • 58% overall yield
  • Reduced purification steps

Critical Analysis of Synthetic Methods

Yield Comparison

Method Overall Yield Purity
Stepwise 46% 99.2%
One-Pot 58% 98.5%
Solid-Phase 32% 97.8%

Spectral Characterization Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.45 (d, J=3.2 Hz, 1H, furan-H)
  • δ 6.92 (m, 4H, thiophene-H)
  • δ 5.21 (t, J=6.8 Hz, 1H, NH)
  • δ 4.38 (s, 2H, CH₂-thiophene)

IR (KBr)

  • 3320 cm⁻¹ (N-H stretch)
  • 1645 cm⁻¹ (C=O urea)

Process Optimization Strategies

Solvent Screening

Solvent Reaction Time Yield
THF 24 hr 74%
DMF 18 hr 68%
CH₃CN 36 hr 51%

Catalytic Effects

Adding 10 mol% DMAP:

  • Accelerates urea formation by 40%
  • Maintains regioselectivity

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor system parameters:

  • Residence time: 12 min
  • Temperature: 120°C
  • Productivity: 2.8 kg/day

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 18.7 6.2
PMI 23.4 8.9
Energy (kJ/mol) 1450 620

Challenges and Limitations

  • Regiochemical Control

    • Competing formation of 3-thiophene regioisomer (8-12% impurity)
  • Purification Difficulties

    • Similar polarity of byproducts necessitates HPLC purification
  • Scale-Up Issues

    • Exothermic urea formation requires careful temperature control

Emerging Synthetic Technologies

Photochemical Activation

UV irradiation (254 nm) enables:

  • 30% reduction in reaction time
  • Improved yields (82%)
  • Lower catalyst loading

Biocatalytic Approaches

Lipase-mediated urea bond formation:

  • Candida antarctica lipase B (CAL-B)
  • Phosphate buffer (pH 7.5)
  • 55% conversion in 48 hr

Chemical Reactions Analysis

Types of Reactions

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce thiophene-2-ylmethanol derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi, making them potential candidates for antibiotic development.
  • Anticancer Potential: Preliminary studies demonstrate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve mitochondrial pathways, suggesting its use in developing new anticancer therapies.

Biological Research

  • Enzyme Inhibition: The urea moiety is known to interact with enzymes, potentially acting as an inhibitor. Studies have shown that structurally similar compounds can inhibit urease, which is crucial for treating conditions like kidney stones.
  • Antioxidant Properties: The furan and thiophene components are recognized for their antioxidant capabilities, with studies indicating that derivatives can scavenge free radicals and reduce oxidative stress.

Material Science

  • Organic Semiconductors: The unique structure of this compound makes it suitable for applications in organic electronics. Its properties allow it to be used in the development of organic semiconductors and advanced materials.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
Anti-inflammatoryReduction of cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Urease Inhibition Study

A study explored the urease inhibitory activity of various thiourea derivatives, including those structurally related to our compound. Results indicated that specific modifications led to enhanced inhibitory effects compared to standard urease inhibitors.

Antioxidant Efficacy Evaluation

In comparative studies against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, highlighting the potential health benefits associated with antioxidant-rich compounds.

Cytotoxicity Assessment

Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Applications
This compound Urea Furan-2-yl, thiophen-3-yl (ethyl branch); thiophen-2-ylmethyl ~354.4* Antibacterial, enzyme inhibition (inferred)
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Urea Tetrahydrobenzo[b]thiophene, benzoyl, hydrazono ~383.4 Antimicrobial (studied)
1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-3-benzoyl urea Urea Tetrahydrobenzo[b]thiophene, ethyl carboxylate, benzoyl ~428.5 Not reported
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide Carboxamide Thiophen-2-yl, pyrazole, oxazole 304.3 Enzyme inhibition (FAD-dependent oxidoreductase)

*Calculated based on molecular formula.

Key Observations:

  • Core Functional Groups : The target compound’s urea core distinguishes it from carboxamide-based analogs (e.g., ), which may exhibit different hydrogen-bonding capacities and metabolic stabilities .
  • Electronic Properties : Thiophene and furan rings contribute electron-rich aromatic systems, similar to imidazole derivatives in . However, the absence of nitro groups (common in ’s antibacterial imidazoles) suggests differing electronic interactions .

Physicochemical Properties

  • Hydrogen Bonding: The urea group provides two hydrogen-bond donors, offering stronger interactions than carboxamides (one donor) or amines () .

Biological Activity

The compound 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a complex organic molecule that incorporates furan and thiophene rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2OC_{15}H_{14}N_2O with a molar mass of approximately 242.29 g/mol. The presence of multiple heterocyclic rings contributes to its potential reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiourea and urea derivatives, including this specific compound.

  • Antifungal Activity :
    • In a study assessing antifungal activity against various plant pathogens, compounds similar to this urea derivative showed significant inhibition against Phomopis obscurans and P. viticola. The most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
  • Antibacterial Activity :
    • The compound exhibited antibacterial activity against several strains, including E. faecalis and P. aeruginosa. The inhibition zones for related compounds were measured at 29 mm for E. faecalis, indicating strong antibacterial potential comparable to standard antibiotics like ceftriaxone .

Cytotoxicity

Cytotoxic effects were evaluated in various human cell lines:

  • In vitro studies revealed no significant cytotoxicity against mammalian kidney cells at concentrations up to 25 µg/mL, suggesting a favorable safety profile for further development .

Anti-inflammatory Activity

The anti-inflammatory potential of similar thiourea derivatives was also explored:

  • Compounds were tested for their ability to inhibit NF-κB mediated transcription in human chondrosarcoma cells. However, no significant anti-inflammatory activity was observed in the tested concentrations .

Study 1: Synthesis and Evaluation of Urea Derivatives

A comprehensive study synthesized various urea derivatives, including those with furan and thiophene moieties. These derivatives were evaluated for their biological activities, showing promising antifungal and antibacterial properties while maintaining low cytotoxicity levels .

Study 2: Structure-Activity Relationship Analysis

Research focused on understanding the structure-activity relationships (SAR) of thiourea derivatives highlighted that modifications in the substituent groups significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced antibacterial efficacy .

Data Summary

Biological Activity Tested Organisms/Cell Lines Results
AntifungalPhomopis obscurans, P. viticolaMIC: 40-50 µg/mL
AntibacterialE. faecalis, P. aeruginosaInhibition zone: 29 mm
CytotoxicityVero cellsNo cytotoxicity at ≤25 µg/mL
Anti-inflammatoryHuman chondrosarcoma cellsNo significant activity

Q & A

Q. Advanced

  • Molecular Docking : AutoDock Vina or Glide to simulate binding to kinases (e.g., EGFR) or GPCRs .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., >50 ns trajectories) .
  • QSAR Models : Predict bioactivity cliffs using descriptors like logP and polar surface area .
    These methods prioritize targets for in vitro validation (e.g., kinase inhibition assays) .

What are the key stability challenges during storage and handling of this compound, and how can they be mitigated?

Q. Basic

  • Hydrolysis : Urea bonds degrade in humid conditions; store desiccated at -20°C .
  • Oxidation : Thiophene rings are susceptible; use argon/vacuum sealing .
  • Light Sensitivity : Amber vials to prevent photodegradation .

How does the electronic environment of the urea moiety influence the compound's reactivity in nucleophilic or electrophilic reactions?

Q. Advanced

  • Electron Density : Electron-withdrawing groups (e.g., trifluoromethyl) increase urea carbonyl electrophilicity, favoring nucleophilic attack .
  • Hammett Plots : Linear free-energy relationships quantify substituent effects on reaction rates (σ values for thiophene ≈ 0.6) .
    IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and NBO analysis validate electronic effects .

What are the primary health and environmental hazards associated with this compound, and what safety protocols are recommended?

Q. Basic

  • Toxicity : LD₅₀ (oral, rat) >500 mg/kg; wear nitrile gloves and FFP3 masks during handling .
  • Environmental Risks : EC₅₀ (Daphnia magna) <1 mg/L; dispose via incineration .
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

How can isotopic labeling or advanced spectroscopic techniques (e.g., 2D NMR) elucidate metabolic pathways or degradation products of this compound?

Q. Advanced

  • Isotopic Labeling : ¹⁴C-labeled urea groups track metabolites via LC-MS .
  • 2D NMR (HSQC, HMBC) : Map degradation product structures (e.g., hydrolyzed urea to amines) .
  • In Vivo PET Imaging : ¹⁸F-labeled analogs monitor biodistribution in rodent models .

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